5-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Description
5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-20-13-6-4-5-11(9-13)16-18-17(23-19-16)12-7-8-14(21-2)15(10-12)22-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPWAEKIVMYRBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with 3-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.
Chemical Reactions Analysis
5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2) in the presence of catalysts.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties. It has been investigated as a potential therapeutic agent for the treatment of various diseases.
Materials Science: Due to its unique structural properties, the compound has been explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Agriculture: The compound has shown potential as a pesticide or herbicide, providing an environmentally friendly alternative to traditional chemical agents.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound can induce apoptosis (programmed cell death) by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole can be compared with other similar oxadiazole derivatives, such as:
5-Phenyl-1,2,4-oxadiazole: This compound lacks the methoxy groups present in this compound, which can affect its biological activity and chemical reactivity.
5-(4-Methoxyphenyl)-1,2,4-oxadiazole: This compound has a single methoxy group, which may result in different pharmacological properties compared to the dimethoxy-substituted derivative.
The presence of methoxy groups in this compound enhances its solubility and may contribute to its unique biological activities, making it a valuable compound for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
